![molecular formula C10H10N2S B1431936 2-(5-Methylthiophen-3-yl)pyridin-3-amine CAS No. 1557315-76-0](/img/structure/B1431936.png)
2-(5-Methylthiophen-3-yl)pyridin-3-amine
Overview
Description
“2-(5-Methylthiophen-3-yl)pyridin-3-amine” is a chemical compound with the molecular formula C10H10N2S and a molecular weight of 190.26 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-(5-Methylthiophen-3-yl)pyridin-3-amine” is 1S/C10H10N2S/c1-7-5-8(6-13-7)10-9(11)3-2-4-12-10/h2-6H,11H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(5-Methylthiophen-3-yl)pyridin-3-amine” is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, etc., are not available in the retrieved information.Scientific Research Applications
Corrosion Inhibition
A study has reported the use of a derivative of this compound, specifically known as “2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO)”, as a corrosion inhibitor for mild steel in a 1 N HCl environment . The inhibitor showed excellent inhibition efficiency (99.05% at 500 ppm, 298 K) with a mixed-type inhibitory mechanism .
Material Science
The compound can be used in the field of material science, particularly in the development of new materials with specific properties. The compound’s unique structure and properties can contribute to the design of materials with enhanced performance .
Chemical Synthesis
The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure can be leveraged to create a variety of derivatives with potential applications in various fields .
Environmental Science
The compound’s potential as a corrosion inhibitor also suggests applications in environmental science, particularly in the mitigation of metal dissolution in acidic environments .
Computational Studies
The compound can be used in computational studies to understand its interaction with other molecules and surfaces. Such studies can provide insights into the compound’s behavior and potential applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(5-methylthiophen-3-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-5-8(6-13-7)10-9(11)3-2-4-12-10/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZULRKRUQPCMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1557315-76-0 | |
Record name | 2-(5-methylthiophen-3-yl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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